molecular formula C11H12N2O4S2 B15006728 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one

6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one

Cat. No.: B15006728
M. Wt: 300.4 g/mol
InChI Key: SYOAHCVIHIKOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core with a morpholinylsulfonyl substituent, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 1,3-benzothiazol-2(3H)-one with morpholine and a sulfonylating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods aim to optimize the reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the benzothiazole core can participate in various biochemical processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-morpholin-4-yl-pyridine-3-sulfonyl chloride
  • Morpholin-4-yl-acetic acid

Uniqueness

6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific combination of a benzothiazole core and a morpholinylsulfonyl substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C11H12N2O4S2

Molecular Weight

300.4 g/mol

IUPAC Name

6-morpholin-4-ylsulfonyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C11H12N2O4S2/c14-11-12-9-2-1-8(7-10(9)18-11)19(15,16)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,14)

InChI Key

SYOAHCVIHIKOIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3

Origin of Product

United States

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